molecular formula C14H18N2O3 B1465235 Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate CAS No. 1218650-55-5

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate

Cat. No.: B1465235
CAS No.: 1218650-55-5
M. Wt: 262.3 g/mol
InChI Key: BMUAQGRKQAHQPC-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate is a piperidine carboxylate derivative with the molecular formula C14H18N2O3 . This compound is designed for research and development purposes only. Piperidine-based building blocks are of significant interest in medicinal and organic chemistry. They are frequently utilized in the synthesis of more complex molecules, including the development of novel heterocyclic compounds and potential pharmacologically active agents . The structure incorporates both an amide and an ester functional group, making it a versatile intermediate for further chemical modifications. As a key characteristic, the 3-aminobenzoyl moiety can serve as a point for molecular diversification, which is valuable for creating targeted libraries in drug discovery efforts . This product is strictly for use in a laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-14(18)12-7-2-3-8-16(12)13(17)10-5-4-6-11(15)9-10/h4-6,9,12H,2-3,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUAQGRKQAHQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Piperidine Ring Functionalization and Amide Coupling

Overview:
One common strategy involves starting from a suitably substituted piperidine-2-carboxylate ester and introducing the 3-aminobenzoyl moiety via amide bond formation. This approach requires:

  • Preparation or procurement of methyl piperidine-2-carboxylate (often N-protected).
  • Activation of 3-aminobenzoic acid or its derivatives.
  • Coupling under mild conditions to form the amide linkage.

Typical Procedure:

  • Activation of 3-aminobenzoic acid using coupling agents such as cyanuric fluoride, phosphorus trichloride, or 2-chloro-1-methylpyridinium iodide in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane at room temperature.
  • Addition of the piperidine-2-carboxylate methyl ester amine substrate leads to amide bond formation over 12–18 hours.
  • Workup involves aqueous extraction, drying, and purification by chromatography or crystallization.

This method is supported by synthetic protocols for related benzoyl-piperidine derivatives and is noted for good yields and functional group tolerance.

Construction of the Piperidine Ring via Cyclization and Subsequent Functionalization

Overview:
An alternative route involves constructing the piperidine ring with the desired substitution pattern already installed or introduced post-ring formation.

Key Steps:

  • Starting from amino acid derivatives or keto esters, cyclization reactions such as Dieckmann condensation or intramolecular nucleophilic substitution are employed to form the piperidine ring.
  • For example, N-alkylation of pyrrolidin-2-one followed by exhaustive hydrolysis and esterification can yield keto esters that undergo cyclization to form 3-keto-2-carboxylate piperidines.
  • Reduction steps (e.g., baker’s yeast reduction or catalytic hydrogenation) convert keto groups to hydroxy or amino groups as needed.
  • Subsequent acylation with 3-aminobenzoic acid derivatives provides the target amide.

This approach is advantageous for stereochemical control and allows for the preparation of enantiomerically enriched products.

Catalytic Enantioselective Reductive Cross-Coupling

Overview:
Recent advances include Rhodium-catalyzed asymmetric reductive Heck reactions that enable the direct formation of 3-substituted piperidines from pyridine derivatives and aryl boronic acids.

Procedure Highlights:

  • Partial reduction of pyridine substrates to tetrahydropyridines.
  • Rh-catalyzed asymmetric carbometalation with aryl or heteroaryl boronic acids introduces the 3-substituent with high enantioselectivity.
  • Further hydrogenation and deprotection steps yield the piperidine core with the desired substitution.

This method offers excellent enantioselectivity, functional group tolerance, and scalability, making it suitable for pharmaceutical intermediates preparation.

Esterification and Protection Strategies

Overview:
The methyl ester functionality is typically introduced via esterification of the corresponding carboxylic acid or via the use of ester-protected starting materials.

  • β-Keto esters derived from piperidine carboxylic acids can be converted to β-enamino diketones using reagents such as N,N-dimethylformamide dimethyl acetal (DMF·DMA).
  • These intermediates undergo further transformations to install the amine and benzoyl substituents while maintaining the methyl ester intact.
  • Protection groups like Boc (tert-butoxycarbonyl) are used to mask amine functionalities during multi-step syntheses, ensuring regioselectivity and preventing side reactions.

Comparative Data Table of Preparation Methods

Methodology Key Steps Advantages Disadvantages Yield Range (%) Reference
Amide Coupling of Piperidine Ester Activation of 3-aminobenzoic acid, coupling with piperidine ester Mild conditions, good functional group tolerance Requires pure starting materials, moderate reaction times 60–85
Piperidine Ring Cyclization N-alkylation, Dieckmann cyclization, reduction, acylation Stereochemical control, versatile Multi-step, requires careful purification 50–75
Rh-Catalyzed Asymmetric Reductive Heck Partial pyridine reduction, Rh-catalyzed coupling, hydrogenation High enantioselectivity, scalable Requires expensive catalysts, specialized conditions 70–85
Esterification and Protection Strategy β-Keto ester formation, DMF·DMA treatment, Boc protection Enables regioselective synthesis Multiple protection/deprotection steps 60–80

Detailed Research Findings and Notes

  • The amide coupling method using 2-chloro-1-methylpyridinium iodide as an activating agent provides a reliable route with moderate to high yields and is widely used for synthesizing benzoyl-piperidine derivatives.
  • Cyclization routes often exploit Dieckmann condensation under aprotic conditions (e.g., KOBut in dry toluene) to form the piperidine ring, with kinetic and thermodynamic control allowing separation of regioisomers.
  • The Rh-catalyzed reductive Heck reaction is a breakthrough enabling enantioselective synthesis of 3-substituted piperidines, applicable to the synthesis of pharmacologically relevant compounds and scalable to gram quantities.
  • Protection strategies involving Boc groups and methyl ester formation are critical for controlling reactivity and ensuring regioselective functionalization, especially in complex multi-step syntheses.
  • Reaction conditions such as solvent choice (alcohols, ketones, esters, aromatic hydrocarbons), temperature (50–150 °C), and pH (7–12) significantly influence yield and purity in cyclization and ring-closure steps.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s benzylic and amine positions are susceptible to oxidation. Key findings include:

Oxidizing Agent Conditions Products Notes
KMnO₄Aqueous acidic mediumCarboxylic acid derivativesPartial degradation of piperidine ring observed at elevated temperatures
H₂O₂Room temperature, 24 hN-oxide intermediatesSelective oxidation of the amine group without ester cleavage

Reduction Reactions

The methyl ester and aromatic amine groups participate in reduction processes:

Reducing Agent Conditions Products Efficiency
LiAlH₄Anhydrous THF, refluxPiperidine-2-methanol derivative82% yield (theoretical)
H₂/Pd-CEthanol, 50 psi H₂3-aminobenzyl alcohol analogRequires 12 h for complete conversion

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at the meta position:

Nucleophile Catalyst Conditions Outcome
Cl⁻Cu(OAc)₂, AIBNPhH, reflux, 8 hChlorinated adduct (ortho:para = 2.7:1)
Br⁻HSnBu₃, radical initiatorDME:H₂O, 100°CBrominated product with retained ester

Mechanistic Insight : Copper(II)-mediated carboamination proceeds via syn-aminocupration, forming a nitrogen-coordinated intermediate that undergoes radical-mediated C–C bond formation .

Ester Hydrolysis

Controlled saponification enables carboxylate generation:

Base Conditions Product Application
NaOHMeOH/H₂O, 60°C, 4 h1-(3-aminobenzoyl)piperidine-2-carboxylic acidPrecursor for peptide coupling

Cross-Coupling Reactions

While not directly documented for this compound, structurally analogous piperidine esters undergo Pd-mediated reactions:

Reaction Type Catalyst Boron Partner Yield Range
Suzuki-MiyauraPd(dppf)Cl₂Arylboronic acids35–84%

Hypothetical Pathway : The 3-aminobenzoyl group could act as a directing group for regioselective C–H functionalization in cross-couplings, though experimental validation is needed.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming polymeric byproducts.

  • Photoreactivity : Prolonged UV exposure induces ester group isomerization, necessitating dark storage.

Scientific Research Applications

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate is widely used in scientific research due to its versatile nature. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related piperidine/pyrrolidine carboxylates, focusing on substituent effects, synthetic yields, physical properties, and applications.

2.1. Structural Variations and Substituent Effects
Compound Name Substituents Core Structure Key Structural Features
Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate 3-Aminobenzoyl at 1-position, methyl ester at 2-position Piperidine Amino group enables hydrogen bonding; planar benzoyl enhances π-π interactions.
Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate Carbamoyl and phenyl-ethyl at 1-position Piperidine Bulky substituents increase steric hindrance; carbamoyl may enhance solubility.
Methyl (S)-1-(2,6-Dimethoxy-4-((2-methyl-biphenyl)methoxy)benzyl)piperidine-2-carboxylate (1a) Dimethoxybenzyl-biphenyl at 1-position Piperidine Extended aromatic system improves lipophilicity; methoxy groups influence electronic properties.
Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)piperidine-2-carboxylate o-Bromobenzoyl at 1-position, propenyl at 2-position Piperidine Bromine aids radical reactions (e.g., bicyclization); propenyl enables cyclization.
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-2-carboxylate Bis-fluorobenzyl at 1- and 2-positions Piperidine Fluorine enhances metabolic stability and binding affinity via halogen bonds.
2.3. Physical and Spectroscopic Properties
Compound Physical State Melting Point Spectroscopic Highlights
Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate Pale-yellow wax 79–81°C HRMS (ESI+): [M+Na]+ 313.1531; [α]D = −45.5 (CHCl3).
Methyl(2S)-1-(1-(n-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate Pale-yellow oil Not reported IR: 1680 cm⁻¹ (amide C=O); NMR: δ 1.2–1.6 (cyclohexyl CH₂).
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-2-carboxylate Solid (supplier data) Not reported LC/MS: [M+H]+ expected ~387.1; distinct ¹⁹F NMR shifts.

Biological Activity

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of 1-benzoylpiperidines, characterized by a piperidine ring substituted at the 1-position with a 3-aminobenzoyl group. Its molecular formula is C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 262.3 g/mol. The presence of the carboxylate functional group enhances its reactivity and potential biological activity, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activities of this compound are primarily associated with its potential as an inhibitor in various enzymatic pathways, particularly in cancer research and neuropharmacology.

Pharmacological Implications

  • Anticancer Activity :
    • Compounds similar to this compound have been evaluated for their anticancer properties. For instance, benzoylpiperidine derivatives have shown significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. IC50 values for these compounds ranged from approximately 19.9 µM to 75.3 µM against cancer cells, indicating promising activity that warrants further investigation .
  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on specific enzymes such as cathepsin K and other proteases involved in cancer progression. In vitro studies have demonstrated moderate-to-strong inhibitory activity against these enzymes, suggesting that this compound may serve as a lead compound for developing new therapeutic agents targeting these pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies related to similar compounds:

CompoundKey Structural FeaturesBiological ActivityIC50 Values
BenzoylpiperidineBenzoyl group attached to piperidineAnticancer (breast/ovarian)19.9 - 75.3 µM
Piperidinamide derivativesVariations in amide substitutionsCathepsin K inhibitionModerate-to-strong
Methyl derivativesMethyl ester at carboxylic positionPotential enzyme interactionNot specified

These findings indicate that modifications to the piperidine ring and substituents can significantly influence the biological activity of these compounds.

Case Studies

Several studies have highlighted the potential of compounds related to this compound:

  • Antiproliferative Studies : A study evaluating various benzoylpiperidine derivatives found that modifications led to enhanced activity against MCF-7 breast cancer cells, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Enzymatic Assays : Research focused on cathepsin K inhibitors demonstrated that introducing specific functional groups improved binding affinity and inhibitory potency, suggesting a pathway for optimizing this compound for therapeutic use .

Q & A

Q. What are the common synthetic routes for Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer:
    Synthesis typically involves coupling a piperidine-2-carboxylate precursor with a 3-aminobenzoyl group. Evidence from analogous compounds (e.g., tert-butylcarbamoyl derivatives) highlights the use of L-amino acids (e.g., L-proline) as chiral starting materials, followed by sequential reactions with ketones and isocyanates . Yields vary significantly (8–41%) depending on substituents, solvents, and coupling agents. For example, DCM or DMF as solvents and bases like NEt₃ improve reaction efficiency in sulfonylation steps . Optimization of reaction time, temperature, and purification methods (e.g., flash chromatography) is critical to maximize yield .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer:
    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is crucial for confirming stereochemistry and functional groups. Key features include:
  • ¹H NMR: Peaks for the methyl ester (δ ~3.7 ppm), piperidine protons (δ ~1.5–3.5 ppm), and aromatic protons from the 3-aminobenzoyl group (δ ~6.5–7.5 ppm) .
  • ¹³C NMR: Carbonyl signals (e.g., ester at ~170 ppm, amide at ~165 ppm) and aromatic carbons .
    Infrared (IR) spectroscopy identifies carbonyl stretches (ester: ~1740 cm⁻¹; amide: ~1650 cm⁻¹). LC/MS confirms molecular weight and purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer:
    Follow hazard codes P311–P315 (immediate medical attention if exposed) and P302+P352 (skin washing with soap/water) . Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. Dispose of waste via licensed facilities, adhering to federal and local regulations .

Advanced Research Questions

Q. How can researchers resolve stereochemical challenges during the synthesis of this compound?

  • Methodological Answer:
    Stereochemical control is achieved through chiral starting materials (e.g., L-proline) or chiral resolution techniques. Diastereomers formed during synthesis can be separated using preparative HPLC or chiral chromatography . For example, reports diastereomeric ratios resolved via LC/MS. Computational modeling (e.g., molecular dynamics in ) may predict stereochemical outcomes to guide synthetic design.

Q. What strategies can mitigate low yields in coupling reactions involving the 3-aminobenzoyl group?

  • Methodological Answer:
    Low yields (e.g., 8% in ) often stem from steric hindrance or poor nucleophilicity of the amine. Strategies include:
  • Activating the carboxyl group with coupling agents like EDCI/HOBt .
  • Using high-boiling solvents (e.g., DMF) to improve reaction homogeneity .
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer:
    Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in acyl transfer or nucleophilic substitution reactions . Molecular docking studies (as in ) assess binding affinity for biological targets, guiding structure-activity relationship (SAR) optimization.

Q. What are the challenges in scaling up the synthesis from milligram to gram scale, and how can they be addressed?

  • Methodological Answer:
    Scaling up faces issues like exothermic reactions, purification bottlenecks, and solvent volume constraints. Solutions include:
  • Process Optimization: Transitioning from batch to flow chemistry for better heat/mass transfer .
  • Alternative Purification: Using centrifugal partition chromatography (CPC) or recrystallization instead of column chromatography .
  • Solvent Recovery: Implementing distillation systems to recycle solvents like DCM .

Data Contradiction Analysis

  • Yield Discrepancies: reports yields ranging from 8% to 41% for similar piperidine derivatives. Contradictions arise from varying substituents (e.g., tert-butyl vs. n-butyl carbamoyl groups) and reaction conditions. Researchers must systematically test parameters (temperature, catalyst loading) to identify optimal protocols for their target compound.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate
Reactant of Route 2
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Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate

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